molecular formula C18H14Cl2N4O B11674107 3-(4-chlorophenyl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(4-chlorophenyl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11674107
M. Wt: 373.2 g/mol
InChI Key: CFAWTKMTSYDOFV-SRZZPIQSSA-N
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Description

3-(4-chlorophenyl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorobenzaldehyde hydrazone. This intermediate is then reacted with 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-(4-chlorophenyl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Scientific Research Applications

3-(4-chlorophenyl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(4-chlorophenyl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can be compared with similar compounds such as:

    3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid: This compound shares the pyrazole ring structure but lacks the hydrazide and ethylidene groups.

    4-chlorobenzaldehyde hydrazone: This intermediate compound is used in the synthesis of the target compound and has similar reactivity.

    Other pyrazole derivatives: Various pyrazole derivatives with different substituents can be compared based on their chemical reactivity and biological activities.

The uniqueness of 3-(4-chlorophenyl)-N’-[(1E)-1-(4-chlorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for research and industrial applications.

Properties

Molecular Formula

C18H14Cl2N4O

Molecular Weight

373.2 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H14Cl2N4O/c1-11(12-2-6-14(19)7-3-12)21-24-18(25)17-10-16(22-23-17)13-4-8-15(20)9-5-13/h2-10H,1H3,(H,22,23)(H,24,25)/b21-11+

InChI Key

CFAWTKMTSYDOFV-SRZZPIQSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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